18-Hydroxy-19-norcorticosterone

Description

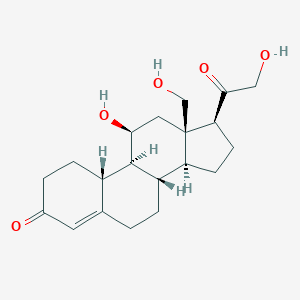

Structure

2D Structure

3D Structure

Properties

CAS No. |

111594-84-4 |

|---|---|

Molecular Formula |

C20H28O5 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H28O5/c21-9-18(25)16-6-5-15-14-3-1-11-7-12(23)2-4-13(11)19(14)17(24)8-20(15,16)10-22/h7,13-17,19,21-22,24H,1-6,8-10H2/t13-,14-,15-,16+,17-,19+,20+/m0/s1 |

InChI Key |

AXKAXPIBUXKNOZ-CRGXURCLSA-N |

SMILES |

C1CC(C2(C1C3CCC4=CC(=O)CCC4C3C(C2)O)CO)C(=O)CO |

Isomeric SMILES |

C1C[C@@H]([C@@]2([C@@H]1[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3[C@H](C2)O)CO)C(=O)CO |

Canonical SMILES |

C1CC(C2(C1C3CCC4=CC(=O)CCC4C3C(C2)O)CO)C(=O)CO |

Synonyms |

18-hydroxy-19-norcorticosterone 18-OH-19-NC |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 18 Hydroxy 19 Norcorticosterone

Endogenous Production Sites and Cellular Localization

The production of 18-hydroxy-19-norcorticosterone is primarily associated with the adrenal glands, particularly in specific pathological conditions. However, the potential for its synthesis outside the adrenal glands is also a subject of scientific investigation.

The zona glomerulosa is the outermost layer of the adrenal cortex and is the principal site for the synthesis of mineralocorticoids, most notably aldosterone (B195564). researchgate.netnih.govmcw.edu The enzymatic machinery required for the final steps of aldosterone synthesis, including 18-hydroxylation, is located within the cells of this zone. researchgate.net Given that this compound is a mineralocorticoid and an 18-hydroxylated steroid, its synthesis is understood to occur in the zona glomerulosa cells, which possess the necessary enzymes for its production from circulating precursors.

Aldosterone-producing adrenal adenomas are benign tumors of the adrenal gland that autonomously produce excessive amounts of aldosterone. Research has demonstrated that these adenomas are a significant site of this compound production. In vitro studies using tissue from aldosterone-producing adrenal adenomas have shown measurable production of this compound. nih.gov The rate of production of this steroid is notably high in such adenomas. nih.gov

While the adrenal gland is the primary source of corticosteroids, evidence suggests that the synthesis of these hormones can also occur in other tissues, a process known as extra-adrenal steroidogenesis. The potential for extra-adrenal production of this compound is an area of ongoing research. The synthesis of a related compound, 19-nor-deoxycorticosterone, has been identified in the kidneys, indicating that the enzymatic capacity for producing "19-nor" steroids exists outside of the adrenal glands.

Enzymatic Transformations Leading to this compound

The formation of this compound involves a series of enzymatic reactions that modify a precursor steroid molecule. These transformations are catalyzed by specific enzymes, primarily from the cytochrome P450 superfamily.

The biosynthesis of all steroid hormones begins with cholesterol. Through a series of enzymatic steps, cholesterol is converted into various steroidogenic intermediates. The pathway leading to mineralocorticoids involves the conversion of cholesterol to pregnenolone (B344588), then to progesterone (B1679170), and subsequently to 11-deoxycorticosterone and corticosterone (B1669441). Corticosterone is the direct precursor for the synthesis of 18-hydroxycorticosterone. The formation of this compound requires the removal of the methyl group at the C-19 position of a corticosterone-like precursor, a process known as 19-demethylation, in addition to 18-hydroxylation. This suggests that intermediates in the aldosterone pathway, such as corticosterone or 18-hydroxycorticosterone, likely serve as the precursor substrates.

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases that play a critical role in steroid biosynthesis. mdpi.com The 18-hydroxylation step in the synthesis of this compound is analogous to the formation of 18-hydroxycorticosterone from corticosterone in the aldosterone synthesis pathway. This reaction is catalyzed by aldosterone synthase (encoded by the CYP11B2 gene), a mitochondrial cytochrome P450 enzyme. nih.gov

The formation of the "19-nor" structure involves the removal of the C-19 methyl group. This process is believed to be initiated by a 19-hydroxylation reaction, also catalyzed by a cytochrome P450 enzyme, referred to as steroid 19-hydroxylase. nih.gov Following 19-hydroxylation, subsequent enzymatic reactions lead to the elimination of the C-19 carbon. Therefore, the synthesis of this compound is dependent on the sequential or concerted action of specific cytochrome P450 enzymes and hydroxylases that carry out both 19-demethylation and 18-hydroxylation. nih.gov

Data Tables

Table 1: Endogenous Production Sites of this compound

| Production Site | Cellular Localization | Evidence Level |

| Adrenal Cortex | Zona Glomerulosa Cells | Inferred (Location of necessary enzymes) |

| Aldosterone-Producing Adrenal Adenomas | Adenoma Cells | Demonstrated (in vitro) nih.gov |

| Extra-Adrenal Tissues | Various (e.g., Kidneys for related compounds) | Investigational |

Table 2: Key Enzymes in the Biosynthesis of this compound

| Enzyme Family | Specific Enzyme (Gene) | Reaction Catalyzed | Precursor Substrate (Likely) |

| Cytochrome P450 | Steroid 19-hydroxylase | 19-hydroxylation (initiates demethylation) | Corticosterone |

| Cytochrome P450 | Aldosterone Synthase (CYP11B2) | 18-hydroxylation | 19-norcorticosterone (B1214893) |

Proposed Relationship as a Precursor to 19-noraldosterone (B1200715)

Scientific literature suggests that this compound may serve as a precursor molecule in the biosynthesis of another potent mineralocorticoid, 19-noraldosterone. nih.gov While the exact enzymatic conversion pathway has not been fully elucidated, this proposed relationship positions this compound as a key intermediate in the production of a steroid with significant biological activity. The production of both this compound and 19-noraldosterone has been observed in vitro in aldosterone-producing adrenal adenomas. nih.gov

Regulatory Mechanisms Governing this compound Biosynthesis

The production of this compound is intricately controlled by systemic hormonal systems that regulate blood pressure and electrolyte balance, primarily the Renin-Angiotensin System and Adrenocorticotropic Hormone.

Influence of the Renin-Angiotensin System on Production

The Renin-Angiotensin System (RAS) is a critical regulator of aldosterone synthesis and, by extension, is believed to influence the production of this compound. The primary effector of the RAS, Angiotensin II, stimulates the adrenal zona glomerulosa to produce aldosterone. This stimulation is mediated, in part, through the regulation of the enzyme aldosterone synthase (CYP11B2). nih.gov Angiotensin II, along with potassium, increases the transcription of the CYP11B2 gene. nih.gov Given that CYP11B2 is a mitochondrial enzyme with 11β-hydroxylase, 18-hydroxylase, and 18-oxidase activities, it is highly probable that it is also involved in the synthesis of this compound. nih.gov Therefore, activation of the Renin-Angiotensin System would be expected to increase the biosynthesis of this compound.

Intracellular Signaling Pathways Affecting Production Rates

The synthesis of mineralocorticoids, including presumably this compound, is controlled by complex intracellular signaling cascades initiated by Angiotensin II and ACTH.

Calcium Signaling: Angiotensin II binding to its receptor on zona glomerulosa cells triggers an increase in intracellular calcium concentrations. This calcium signal is a crucial second messenger that activates Ca2+/calmodulin-dependent protein kinases (CaMK). nih.govwikipedia.org Activated CaMKs, in turn, are involved in the transcriptional regulation of genes encoding steroidogenic enzymes, including aldosterone synthase (CYP11B2). oup.com Studies have shown that both CaMKI and CaMKII are implicated in the stimulation of aldosterone production. oup.comnih.gov

cAMP Signaling: The binding of ACTH to its receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). ebi.ac.uk Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, including CYP11B2, thereby enhancing their transcription. nih.govnih.gov This pathway represents a key mechanism by which ACTH modulates the synthesis of mineralocorticoids.

Research Findings on this compound Excretion

Studies have quantified the urinary excretion of this compound in various clinical contexts, particularly in conditions of excess aldosterone production. These findings provide insights into the regulation and potential clinical significance of this steroid.

| Condition | Number of Patients (n) | Mean Urinary this compound Excretion (pmol/day) | Standard Error of the Mean (SEM) |

|---|---|---|---|

| Aldosterone-Producing Adenoma | 16 | 1322 | 267 |

| Idiopathic Hyperaldosteronism | 9 | 879 | 213 |

Physiological and Pathophysiological Roles of 18 Hydroxy 19 Norcorticosterone

Contribution to Mineralocorticoid Activity

The mineralocorticoid activity of a steroid is determined by its ability to bind to and activate the mineralocorticoid receptor (MR), leading to downstream effects on electrolyte and water balance. The evaluation of 18-hydroxy-19-norcorticosterone's mineralocorticoid activity has involved studies on its interaction with the MR and comparisons of its potency with that of endogenous mineralocorticoids.

Evaluation of Mineralocorticoid Receptor Interaction

Direct studies on the binding affinity of this compound to the mineralocorticoid receptor are limited. However, research on structurally related compounds provides valuable insights. For instance, a study on 18-hydroxy-19-nor-deoxycorticosterone, a closely related steroid, demonstrated that it binds to the mineralocorticoid receptor with an affinity similar to that of 18-hydroxydeoxycorticosterone and the well-known MR antagonist, spironolactone nih.gov. Another study on 19-norcorticosterone (B1214893) found that its affinity for the mineralocorticoid receptor was equal to that of corticosterone (B1669441) nih.gov. These findings suggest that the 19-nor configuration does not preclude binding to the mineralocorticoid receptor and that related compounds can have significant affinity.

It is important to note that the mineralocorticoid receptor itself has an equal affinity for both mineralocorticoids and glucocorticoids wikipedia.org. The specificity of mineralocorticoid action in target tissues is achieved through the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which inactivates glucocorticoids, thereby allowing aldosterone (B195564) to bind to the receptor wikipedia.org. The interaction of this compound with this system has yet to be fully elucidated.

Comparative Potency Studies with Endogenous Mineralocorticoids

Comparative studies indicate that this compound itself possesses negligible intrinsic mineralocorticoid activity. In a human bioassay, the parent compound, 18-hydroxycorticosterone, showed no demonstrable mineralocorticoid activity when administered intravenously nih.gov. Similarly, studies on the related compound 18-hydroxy-19-nor-deoxycorticosterone found its sodium-retaining activity to be only 0.04 times that of deoxycorticosterone nih.gov.

The following table summarizes the comparative mineralocorticoid potency of related compounds:

| Compound | Comparative Mineralocorticoid Potency | Reference |

| 18-Hydroxycorticosterone | No demonstrable activity | nih.gov |

| 18-Hydroxy-19-nor-deoxycorticosterone | 0.04 times that of deoxycorticosterone | nih.gov |

| 19-nor-progesterone | 2.5% as potent as aldosterone | nih.gov |

These findings underscore that while this compound and its analogs can interact with the mineralocorticoid receptor, their direct effect on sodium and water retention is minimal compared to primary mineralocorticoids like aldosterone.

Involvement in Hypertensinogenic Processes

Despite its weak intrinsic mineralocorticoid activity, this compound has been shown to be involved in processes that lead to elevated blood pressure. Its role appears to be more of a potentiator or synergist in conjunction with other hormones, rather than a primary hypertensinogenic agent.

Evidence from Animal Models of Elevated Blood Pressure

A key study investigating the hypertensinogenic properties of this compound was conducted in adrenalectomized, spontaneously hypertensive rats (SHR) nih.gov. In this model, the administration of this compound alone did not result in an increase in blood pressure nih.govoup.com. This finding is consistent with its low intrinsic mineralocorticoid potency.

However, the lack of a direct pressor effect in this model does not exclude its involvement in the broader context of hypertension. Research on other 19-nor-corticosteroids, such as 19-nor-deoxycorticosterone (19-nor-DOC), has shown them to be potent hypertensinogenic agents in animal models oup.com. This suggests that the 19-nor steroid structure can be associated with significant effects on blood pressure.

Synergistic or Amplification Effects with Aldosterone in Blood Pressure Regulation

The most significant finding regarding the hypertensinogenic role of this compound is its synergistic effect with aldosterone nih.govoup.com. In the same study on adrenalectomized SHR, when this compound was administered together with a dose of aldosterone that was ineffective on its own, a significant rise in blood pressure was observed nih.govoup.com. This demonstrates that this compound can amplify the hypertensinogenic effects of aldosterone.

A similar synergistic relationship with aldosterone has been observed with the related compound 18,19-dihydroxycorticosterone (B39612), which also failed to increase blood pressure when given alone but produced a significant rise when co-administered with aldosterone nih.gov. These findings suggest a pattern of activity for certain steroids that, while inactive on their own, may play a crucial role in the etiology of hypertension under physiological conditions where they can interact with other active mineralocorticoids nih.govnih.gov.

The table below illustrates the synergistic effect of this compound and aldosterone on blood pressure in adrenalectomized SHR.

| Treatment | Effect on Blood Pressure | Reference |

| This compound (alone) | No significant increase | nih.govoup.com |

| Aldosterone (low dose, alone) | No significant increase | nih.govoup.com |

| This compound + Aldosterone (low dose) | Significant increase | nih.govoup.com |

Theoretical Mechanisms of Contribution to Hypertension Etiology

The theoretical mechanisms by which this compound contributes to hypertension are likely multifaceted. One prominent theory is that certain forms of hypertension may be related to defects in steroid hydroxylase enzymes, leading to an overproduction of 19-nor-corticosteroids nih.gov. These compounds, including this compound, are thought to be produced in excess in some genetic and experimental models of hypertension nih.govtandfonline.comsigmaaldrich.com.

The synergistic action with aldosterone suggests a mechanism at the receptor or post-receptor level. While the precise molecular interaction is not fully understood, it is possible that this compound modulates the mineralocorticoid receptor's sensitivity to aldosterone or influences downstream signaling pathways. This could involve allosteric modification of the receptor, altering its conformation to enhance aldosterone binding or transcriptional activity.

Furthermore, the presence of these "inactive" steroids in significant quantities could contribute to a state of "mineralocorticoid excess" even with normal or slightly elevated aldosterone levels, thus playing a pathogenic role in certain hypertensive states tandfonline.comsigmaaldrich.com. The fact that this compound and related compounds have been identified in human urine and are produced by aldosterone-producing adenomas lends further support to their potential clinical relevance in hypertensive disorders nih.gov.

Association with Adrenal Gland Dysregulation

The compound this compound has been investigated for its association with various forms of adrenal gland dysregulation, particularly in conditions characterized by excessive aldosterone production. Its presence and concentration levels are of clinical interest in differentiating subtypes of primary aldosteronism.

Presence and Levels in Aldosterone-Producing Adenomas (APA)

Research has demonstrated the presence of this compound in patients with aldosterone-producing adenomas (APA), a common cause of primary aldosteronism. In vitro studies have confirmed that these adrenal adenomas are capable of producing this compound. The production rates of this steroid have been found to be elevated in tissues from aldosterone-producing adrenal adenomas.

A key area of investigation has been the urinary excretion levels of this compound as a potential biomarker. A study involving 16 patients with aldosterone-producing adenoma measured the urinary excretion of this compound. The findings indicated a mean excretion level of 1322 ± 267 pmol/day. eurospe.org While these levels are elevated, further research is needed to establish a definitive diagnostic threshold.

Urinary Excretion of this compound in Adrenal Conditions

| Condition | Number of Patients | Mean Urinary Excretion (pmol/day) | Standard Error of the Mean (SEM) |

|---|---|---|---|

| Aldosterone-Producing Adenoma (APA) | 16 | 1322 | 267 |

| Idiopathic Hyperaldosteronism (IHA) | 9 | 879 | 213 |

Excretion Patterns in Idiopathic Hyperaldosteronism (IHA)

Idiopathic hyperaldosteronism (IHA) is another primary cause of primary aldosteronism, characterized by bilateral adrenal hyperplasia. The urinary excretion of this compound has also been assessed in this patient group to determine if it can serve as a distinguishing marker from APA.

In a comparative study, nine patients with idiopathic hyperaldosteronism had their urinary excretion of this compound measured. The mean level was found to be 879 ± 213 pmol/day. eurospe.org These levels were noted to be lower than those observed in patients with aldosterone-producing adenomas. eurospe.org However, the difference in the urinary excretion of this compound between the two conditions was not statistically significant. eurospe.org This suggests that while there may be a trend towards lower excretion in IHA, the measurement of this steroid alone may not be sufficient to reliably differentiate between APA and IHA. eurospe.org

Differential Production in Adrenal Hyperplasia Subtypes

Adrenal hyperplasia encompasses a group of disorders characterized by the enlargement of the adrenal glands. While it has been established that adrenal hyperplasia, in general, can lead to high rates of this compound production, there is a notable lack of specific data in the scientific literature regarding the differential production of this compound across various subtypes of adrenal hyperplasia.

Advanced Methodologies for Research on 18 Hydroxy 19 Norcorticosterone

Analytical Techniques for Quantification and Structural Elucidation

Accurate quantification and unambiguous structural confirmation of 18-Hydroxy-19-norcorticosterone rely on a combination of powerful analytical methods. These techniques provide the sensitivity and specificity required to detect the steroid in complex biological matrices and to define its precise chemical structure.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the study of this compound. Its primary role is to separate the steroid from other closely related compounds present in biological extracts or synthetic reaction mixtures. This purification is critical before quantification by other methods to ensure accuracy. For instance, HPLC is employed to purify urine extracts before the measurement of related steroids by radioimmunoassay, a step that yields significantly more precise results. researchgate.net The technique was also integral in the analysis of steroids produced during in vitro incubation of adrenal tissues, demonstrating its utility in isolating specific metabolites from a complex biological brew. nih.gov

Radioimmunoassay (RIA) offers a highly sensitive method for detecting and quantifying steroids. Although a specific RIA for this compound is not widely detailed, the methodology has been successfully developed for the structurally similar compound, 18-hydroxycortisol. nih.gov This process involves creating specific antibodies that bind to the target steroid and using a radiolabeled version of the steroid (e.g., with an ¹²⁵I label) as a tracer. nih.gov The competition between the unlabeled steroid in a sample and the radiolabeled tracer for antibody binding sites allows for precise measurement in small volumes of plasma or urine. nih.gov The accuracy of RIA is notably enhanced when samples are first purified by HPLC to remove cross-reacting substances. researchgate.net

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive methods for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the steroid. Low-resolution gas chromatography-mass spectrometry (GC-MS) of a derivatized steroid can confirm its fundamental structure, such as a trioxopregnenetriol. nih.gov The structure of related 19-nor steroid lactones has been confirmed using MS, lending confidence to its application for this compound. nih.gov Modern techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are now also utilized for the sensitive and specific quantification of related steroids. researchgate.net

Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides unparalleled insight into the exact three-dimensional structure of the molecule. Two-dimensional (2D) NMR experiments, such as COSY 45, have been instrumental in providing full proton line assignments for related 19-nor steroids. nih.gov These analyses have rigorously established the "natural" beta (axial) configuration of the hydrogen atom at the C-10 position, a key structural feature. nih.gov Furthermore, NMR studies have confirmed that 18-hydroxy steroids like this compound exist in solution primarily in a stable 18,20-hemiacetal form. nih.govnih.gov

| Technique | Primary Application | Key Research Findings & Principles |

| HPLC | Separation & Purification | Used to isolate steroids from adrenal tissue incubates and purify urine extracts before RIA, enhancing measurement accuracy. researchgate.netnih.gov |

| RIA | Detection & Quantification | A direct RIA using an ¹²⁵I label was developed for the related steroid 18-hydroxycortisol, allowing for measurement in small sample volumes. nih.gov |

| MS | Structural Confirmation & Quantification | Confirms molecular weight and formula; GC-MS of derivatized steroids helps identify core structures. nih.govnih.gov LC-MS/MS is a modern quantification method. researchgate.net |

| NMR | Definitive Structural Elucidation | 2D NMR (COSY 45) rigorously establishes stereochemistry, such as the C-10 hydrogen configuration. nih.gov Confirms the 18,20-hemiacetal structure in solution. nih.govnih.gov |

In Vitro Experimental Models for Biosynthesis and Activity Studies

To investigate how and where this compound is produced, researchers use in vitro experimental models that replicate the biological environment of the adrenal cortex. These systems allow for controlled studies of steroidogenic pathways.

Primary cell cultures derived directly from adrenal tissue provide a powerful model for studying steroid production. tohoku.ac.jp Although obtaining fresh human adrenal tissue and isolating the cells presents technical challenges, these primary cultures are invaluable experimental tools. tohoku.ac.jp They allow researchers to study the complex signaling pathways that regulate steroid synthesis in a system that closely resembles the natural physiological state. For more accessible and standardized studies, immortalized human adrenocortical cell lines, such as the NCI-H295R line, are frequently used. tohoku.ac.jpendocrine-abstracts.org These cells can be stimulated with agents like forskolin (B1673556) to activate steroidogenesis, providing a robust model to investigate the biochemical mechanisms and enzymatic pathways involved in steroid production. endocrine-abstracts.org

A classic and effective method for studying steroid biosynthesis involves the incubation of whole adrenal tissue or tissue slices. nih.gov In this technique, adrenal tissue from a species known to have active steroid-producing enzymes, such as the bullfrog interrenal gland, is incubated with a precursor steroid. nih.gov For example, incubating cortisol with this tissue led to the production of 18-hydroxycortisol and 18-oxocortisol. nih.gov This model demonstrates that the corticosterone (B1669441) methyl oxidase enzyme system within aldosterone-producing cells can accept other steroids as substrates. nih.gov This methodology is crucial for identifying novel metabolites and understanding the substrate flexibility of adrenal enzymes, which is likely involved in the biosynthesis of this compound. After incubation, the resulting steroids are extracted and identified using the analytical techniques described previously, such as HPLC and MS. nih.gov

| In Vitro Model | Description | Application in Steroid Research |

| Primary Cell Culture | Cells isolated directly from adrenal tissue or established adrenocortical cell lines (e.g., NCI-H295R). tohoku.ac.jpendocrine-abstracts.org | Allows for controlled study of molecular and cellular mechanisms controlling steroidogenesis. Cells can be stimulated to activate steroid production. tohoku.ac.jpendocrine-abstracts.org |

| Adrenal Tissue Incubation | Slices or homogenates of adrenal tissue are incubated in a medium containing precursor steroids. nih.gov | Used to study biosynthetic pathways and identify novel metabolites. Demonstrates the substrate specificity of adrenal enzymes like corticosterone methyl oxidase. nih.gov |

In Vivo Animal Models for Functional Characterization

The elucidation of the physiological and pathophysiological roles of this compound has been significantly advanced through the use of specific in vivo animal models. These models allow for the controlled investigation of its effects on cardiovascular and endocrine systems.

Adrenalectomized Rat Models in Cardiovascular Research

Adrenalectomized (ADX) rat models are crucial for studying the direct cardiovascular effects of steroids like this compound, independent of the complex hormonal milieu produced by the adrenal glands. In this model, the surgical removal of the adrenal glands eliminates the endogenous production of major corticosteroids, including aldosterone (B195564) and corticosterone.

Research using ADX rats has been instrumental in characterizing the hypertensinogenic properties of this compound. alzet.com Studies have demonstrated that the administration of this steroid to ADX rats can induce an increase in blood pressure. alzet.com This approach allows researchers to isolate the effects of the compound and compare its potency to other mineralocorticoids. For instance, the hypertensinogenic activity of this compound has been directly compared with that of aldosterone in these models. alzet.com The use of osmotic minipumps for continuous subcutaneous infusion ensures stable plasma concentrations of the steroid over extended periods, mimicking a state of chronic exposure. alzet.com

| Model | Key Feature | Investigated Effect of this compound | Relevant Findings |

| Adrenalectomized (ADX) Rat | Elimination of endogenous adrenal steroid production. | Direct hypertensinogenic activity. | Administration of this compound leads to an increase in blood pressure, allowing for potency comparison with other mineralocorticoids like aldosterone. alzet.com |

Spontaneously Hypertensive Rat (SHR) Models for Hypertensinogenic Investigations

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension. science.gov These rats develop hypertension without any external induction, making them a valuable tool for investigating the mechanisms of high blood pressure and the effects of potential therapeutic agents.

In the context of this compound research, adrenalectomized SHR models have been employed to examine the steroid's hypertensinogenic properties in a genetically predisposed hypertensive state. science.gov Studies have explored the effects of this compound, both alone and in combination with other steroids like aldosterone, on the blood pressure of these rats. alzet.comscience.gov This model helps to understand how this compound might contribute to or exacerbate pre-existing hypertension. The use of SHR models, in conjunction with adrenalectomy, provides a powerful system to dissect the interplay between genetic predisposition to hypertension and the direct pressor effects of specific steroids. science.gov

| Model | Key Feature | Investigated Effect of this compound | Relevant Findings |

| Spontaneously Hypertensive Rat (SHR) | Genetic predisposition to hypertension. science.gov | Hypertensinogenic activity in a hypertensive state. | Used to study the impact of this compound on blood pressure in a model of established hypertension, often in adrenalectomized SHRs to isolate the steroid's effects. science.gov |

Other Relevant Rodent Models in Steroid Hormone Research

Beyond the ADX and SHR models, other rodent models have contributed to our understanding of steroids that are structurally or functionally related to this compound. While direct studies on this compound in these specific models are less common, they provide a broader context for its potential mechanisms of action.

For example, the administration of deoxycorticosterone acetate (B1210297) (DOCA)-salt has long been a classic method to induce salt-dependent hypertension in rats. uq.edu.au This model highlights the importance of mineralocorticoid receptor activation and sodium retention in the development of hypertension, pathways that may also be relevant to the actions of this compound. uq.edu.au

Furthermore, investigations into the central effects of mineralocorticoids have utilized intracerebroventricular (ICV) infusion in rats to explore their direct actions on the brain to regulate blood pressure. ahajournals.org Studies have shown that central infusion of aldosterone can induce hypertension. ahajournals.org Given the mineralocorticoid activity of this compound, this model could be valuable for future research into its potential central nervous system effects.

| Model | Key Feature | Relevance to this compound Research |

| Deoxycorticosterone acetate (DOCA)-salt treated rat | Induction of salt-dependent hypertension. uq.edu.au | Provides insights into mineralocorticoid-induced hypertension, a potential mechanism of action for this compound. uq.edu.au |

| Intracerebroventricular (ICV) infusion rat | Direct administration of substances to the brain. ahajournals.org | Allows for the investigation of potential central nervous system effects of steroids on blood pressure regulation. ahajournals.org |

Synthetic Strategies and Chemical Biology Approaches for 18 Hydroxy 19 Norcorticosterone

Total and Partial Chemical Synthesis Pathways for 18-Hydroxy-19-norcorticosterone

The chemical synthesis of this compound has been primarily achieved through partial synthesis, starting from readily available steroid precursors. A notable pathway begins with the di-(ethylene ketal) of 21-hydroxy-3,20-dioxo-19-norpregn-5-ene-18, 11β-lactone and its 5(10)-ene isomer. nih.gov

The key steps in this partial synthesis are outlined below:

| Step | Reagents and Conditions | Product |

| 1. Reduction | Sodium aluminum bis-(methoxyethoxy)hydride | 11β,18,21-triol derivative |

| 2. Acetylation | Acetic anhydride | 18,21-diacetate derivative |

| 3. Deketalization | Acid catalyst | Free dione |

| 4. Hydrolysis | Base | This compound |

This synthetic route has been instrumental in providing the necessary quantities of this compound for further studies. nih.gov It is important to note that in its solid state, and likely in solution, the final compound exists in an 18,20-hemiacetal structure. nih.gov

While partial synthesis from existing steroid skeletons is the documented method for obtaining this compound, the broader field of steroid chemistry has well-established strategies for the total synthesis of 19-norsteroids. These approaches, which build the steroid core from simpler acyclic or cyclic precursors, could theoretically be adapted for the total synthesis of this compound, although specific examples for this particular compound are not prominent in the literature.

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is a key area of research. This is primarily achieved through the synthesis and evaluation of derivatives and analogs.

One significant analog that has been synthesized alongside this compound is 18-deoxy-19-noraldosterone . This was achieved by treating an intermediate from the synthesis of this compound with acid. nih.gov The in vitro formation of 18-deoxy-19-noraldosterone from 19-noraldosterone (B1200715) has also been demonstrated in human adrenal tissue, and this compound is noted to be a potent aldosterone (B195564) antagonist. nih.gov

Another related analog, 18-hydroxy-19-nordeoxycorticosterone (B1201613) , has been evaluated for its affinity to the aldosterone receptor. nih.gov Studies on a series of 19-nor analogs of adrenal steroids have provided insights into the impact of removing the C-19 methyl group on receptor binding. For instance, while 19-nordeoxycorticosterone (B1217766) showed a threefold higher affinity for the mineralocorticoid receptor (MR) than its parent compound, 19-norcorticosterone (B1214893) displayed an affinity equal to that of corticosterone (B1669441). nih.gov In glucocorticoid receptor (GR) assays, 19-norcorticosterone had only 30% of the affinity of corticosterone. nih.gov These findings highlight that the effect of removing the 19-methyl group is not uniform across different steroid scaffolds and receptor types. nih.gov

The synthesis of such analogs allows for a systematic investigation of how specific structural modifications, such as the presence or absence of hydroxyl and methyl groups at various positions, influence the biological activity profile of the parent molecule.

| Compound | Modification from this compound | Key Finding | Reference |

| 18-Deoxy-19-noraldosterone | Removal of the 18-hydroxyl group and formation of a lactone ring | Potent aldosterone antagonist. | nih.govnih.gov |

| 19-Norcorticosterone | Removal of the 18-hydroxyl group | Equal affinity for MR as corticosterone; reduced affinity for GR. | nih.gov |

| 18-Hydroxy-19-nordeoxycorticosterone | Removal of the 11-hydroxyl group | Binds to the aldosterone receptor with an affinity similar to 18-hydroxydeoxycorticosterone. | nih.gov |

Utilization of Synthesized Compounds in In Vitro and In Vivo Biological Investigations

The availability of synthetically derived this compound and its analogs has enabled a range of biological investigations to elucidate their physiological roles.

In Vitro Studies:

Receptor Binding Assays: These assays are fundamental to understanding the mechanism of action of steroid hormones. For instance, studies have been conducted to determine the binding affinity of 18-hydroxy-19-nordeoxycorticosterone to the aldosterone receptor in rat kidney cytosol. nih.gov It was found to have an affinity similar to that of 18-hydroxydeoxycorticosterone and the known mineralocorticoid receptor antagonist, spironolactone. nih.gov In broader studies of 19-nor steroids, the affinity of compounds like 19-norcorticosterone for both mineralocorticoid and glucocorticoid receptors has been quantified, revealing complex structure-activity relationships. nih.gov For example, 19-nordeoxycorticosterone was found to have a higher affinity for the mineralocorticoid receptor than aldosterone itself. nih.gov

In Vivo Studies:

Animal Models: Synthesized this compound has been used in animal models to investigate its effects on physiological parameters like blood pressure.

Future Directions and Emerging Research Avenues

Elucidation of Unidentified Enzymes or Cofactors in 18-Hydroxy-19-norcorticosterone Biosynthesis

The biosynthetic pathway of this compound is understood in broad strokes, but a complete picture of the enzymatic machinery and regulatory factors is still developing. Steroidogenesis, in general, is a complex process involving a cascade of reactions catalyzed by two major classes of enzymes: cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) enzymes nih.govoup.com. While aldosterone (B195564) synthase (a CYP enzyme) is known to be involved in the final steps of aldosterone production, potentially acting on precursors like this compound, the precise kinetics and substrate preferences require more detailed investigation physiology.org.

Future research must focus on identifying all the enzymatic players and their essential cofactors. The regulation of enzymes such as CYP17A1, which is involved in other steroid pathways, is known to be complex, depending on its phosphorylation state and the presence of cofactors like cytochrome b5 youtube.com. Similar regulatory mechanisms may govern the synthesis of 19-nor-steroids. There is speculation about the existence of "elusive" side-chain cleavage reactions in steroid metabolism that are not yet fully characterized nih.gov. A critical avenue of investigation will be to determine if novel or promiscuous activities of known steroidogenic enzymes are responsible for the production of this compound, or if entirely new, uncharacterized enzymes are involved.

Key Research Questions:

Which specific P450 enzymes and HSDs are essential for each step of the this compound synthesis pathway?

Are there specific protein cofactors or allosteric regulators that modulate the activity or substrate specificity of these enzymes?

How is the expression of these biosynthetic enzymes regulated at the transcriptional level by factors like Steroidogenic Factor 1 (SF-1) wikipedia.org?

Comprehensive Molecular Mechanisms of this compound Action beyond Classical Receptors

The physiological effects of this compound may extend beyond simple interactions with classical mineralocorticoid (MR) and glucocorticoid (GR) receptors. Studies have shown that while some 19-nor-steroids have altered affinities for these receptors, their biological actions are not always predictable based on binding affinity alone nih.gov. A compelling study in adrenalectomized rats demonstrated that this compound, while inactive on its own, significantly potentiates the hypertensive effects of aldosterone nih.gov. This suggests a modulatory role, possibly through non-classical signaling pathways.

The concept of non-genomic steroid action, which involves rapid, transcription-independent signaling, is a rapidly expanding field of research physiology.orgnih.gov. These actions are often initiated at the cell membrane and can involve membrane-bound steroid receptors (mGRs) and the activation of second messenger systems, such as changes in intracellular calcium (Ca2+) levels nih.govnih.gov. Future investigations should explore whether this compound can trigger such rapid signaling events, either independently or in concert with other hormones. Elucidating these non-genomic pathways will be crucial for a comprehensive understanding of its biological function.

Table 1: Comparison of Genomic vs. Non-Genomic Steroid Action

| Feature | Genomic Action | Non-Genomic Action |

| Receptor Location | Cytosolic/Nuclear | Plasma Membrane, Cytosolic |

| Onset of Action | Slow (hours to days) | Rapid (seconds to minutes) |

| Mechanism | Modulation of gene transcription and protein synthesis | Activation of signal transduction pathways (e.g., kinases, second messengers) |

| Mediators | Classical nuclear receptors (e.g., MR, GR) | Membrane-bound receptors, ion channels |

| Example | Aldosterone increasing sodium channel expression | Steroid-induced rapid changes in intracellular Ca2+ levels |

Development of Ultrasensitive and High-Throughput Analytical Platforms for this compound Profiling

Advancements in analytical chemistry are pivotal for driving research into low-abundance steroids like this compound. While traditional methods like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and radioimmunoassays (RIA) have been used, they often lack the sensitivity and specificity required for detailed metabolic studies nih.gov.

The development and refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized steroid analysis. These methods offer high sensitivity and specificity, allowing for the simultaneous quantification of multiple steroids in complex biological matrices like plasma and urine nih.govresearchgate.netnih.govendocrine-abstracts.org. Further innovation is leading to high-throughput platforms, such as ultra-performance convergence chromatography tandem mass spectrometry (UPC²-MS/MS), which provides superior selectivity and sensitivity for analyzing a wide range of steroids in a single run nih.gov. The application of such powerful analytical tools will enable more precise profiling of this compound and its metabolites in large clinical and experimental cohorts, facilitating a deeper understanding of its regulation and function. High-throughput screening assays, originally developed for toxicology and drug discovery, could also be adapted to screen for compounds that modulate the synthesis or action of this compound medicalnewstoday.com.

Cross-Species Comparative Studies of this compound Metabolism and Function

Comparative endocrinology provides valuable insights into the conserved and divergent roles of hormones across different species. Studies on this compound and related compounds have been conducted in various species, including rats, mice, pigs, sheep, and humans, revealing both similarities and differences nih.govbse-steroid.orgendocrine-abstracts.org. For instance, the metabolism of the related 19-nor-steroid nandrolone (B1676933) and the excretion of its metabolite, 19-norandrosterone, have been documented in both humans and pigs, with implications for anti-doping science nih.govwikipedia.org.

Systematic cross-species studies are needed to map the metabolic pathways and functional roles of this compound. Comparing its production and effects in different animal models, such as cortisol-dominant species like pigs and sheep versus corticosterone-dominant rodents, can help to clarify its relevance to human physiology endocrine-abstracts.org. Such studies can also uncover unique physiological roles that may be species-specific, providing a broader evolutionary context for its function.

Table 2: Examples of Species Used in 19-Nor-Steroid Research

| Species | Research Focus | Reference(s) |

| Rat | Hypertensinogenic effects, adrenal metabolism | nih.gov |

| Mouse | Comparative testicular steroidogenesis | bse-steroid.org |

| Human | Urinary excretion in health and disease, metabolism of related steroids | nih.govnih.gov |

| Pig | Comparative steroid profiling, metabolism of related steroids | endocrine-abstracts.orgwikipedia.org |

| Sheep | Comparative steroid profiling | endocrine-abstracts.org |

Integration of this compound Research into Systems Biology and Steroidomics Initiatives

The future of steroid research lies in moving beyond the study of single molecules to a more holistic, systems-level understanding. "Steroidomics" is an emerging field that uses advanced analytical techniques, primarily mass spectrometry-based profiling, to obtain a comprehensive, quantitative snapshot of the entire steroid complement (the "steroidome") in a biological system tohoku.ac.jpjst.go.jpsnf.ch. This approach provides a "bird's-eye view" of the complex and interconnected steroid biosynthetic and metabolic pathways tohoku.ac.jpjst.go.jp.

Integrating the study of this compound into steroidomics initiatives is a critical next step. By simultaneously measuring this compound along with its precursors, metabolites, and other related hormones, researchers can identify novel metabolic pathways and uncover previously unknown correlations. This systems-level data can be used to generate metabolic signatures for various physiological states and diseases, such as primary aldosteronism and adrenocortical tumors endocrine-abstracts.orgmdpi.com. Ultimately, incorporating this compound into the broader framework of systems biology will be essential to fully delineate its role within the complex network of steroid hormone action.

Q & A

Basic Research Questions

Q. How can 18-Hydroxy-19-norcorticosterone be quantitatively detected in biological samples?

- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) to measure its concentration in serum or plasma, as standardized by LOINC code 1674-1, which specifies mass/volume quantification . Ensure calibration with certified reference standards and validate sensitivity against known physiological ranges (e.g., adrenal gland secretion levels).

Q. What biosynthetic pathways regulate this compound production?

- Methodological Answer : Investigate adrenal zona fasciculata activity using in vitro cell models (e.g., isolated human adrenal glomerulosa cells). Monitor ACTH and angiotensin II stimulation via enzyme-linked immunosorbent assays (ELISA) to correlate hormone levels with this compound synthesis . Cross-reference with corticosterone metabolism pathways to identify rate-limiting enzymes .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: Use nitrile gloves (NFPA hazard rating ≥2 for skin reactivity), avoid aerosolization, and implement fume hoods for powder handling. Decontaminate lab coats onsite to prevent environmental release .

Advanced Research Questions

Q. How does this compound interact with aldosterone to influence hypertensive pathways?

- Methodological Answer : Use adrenalectomized spontaneously hypertensive rat (SHR) models. Administer this compound (5 µg/day) and aldosterone (5 µg/day) via osmotic pumps for 14 days. Measure systolic blood pressure via tail-cuff plethysmography and compare with controls. Note: Synergistic hypertensive effects require co-administration .

Q. What computational models predict the substrate selectivity of this compound in steroidogenic enzymes?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to analyze binding affinities to aldosterone synthase (CYP11B2). Compare conformational stability with 11-deoxycorticosterone and 18-hydroxycorticosterone using density functional theory (DFT) to identify hydroxyl group orientation impacts on enzyme activity .

Q. How can contradictory findings about this compound’s mineralocorticoid activity be resolved?

- Methodological Answer : Conduct dose-response studies in vitro (e.g., transfected HEK293 cells expressing mineralocorticoid receptors). Use luciferase reporter assays to quantify receptor activation at varying concentrations (1 nM–10 µM). Cross-validate with in vivo models to distinguish direct vs. indirect effects .

Q. What statistical frameworks are optimal for analyzing this compound’s role in multi-hormonal systems?

- Methodological Answer : Apply mixed-effects models to account for inter-individual variability in adrenal hormone datasets. Use principal component analysis (PCA) to reduce dimensionality in metabolomic profiles and identify covarying steroids. Pre-register analysis plans via platforms like Open Science Framework to mitigate bias .

Methodological Best Practices

- Reproducibility : Document experimental protocols in alignment with NIH preclinical guidelines (e.g., detailed animal husbandry, randomization methods) .

- Data Validation : Critically assess chromatographic peaks for this compound using internal standards and spike-recovery tests to ensure ≤15% coefficient of variation .

- Ethical Reporting : Differentiate exploratory vs. prespecified analyses in publications to maintain transparency, per CONSORT-EHEALTH criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.